molecular formula C12H15NO3 B5036132 2-(butyrylamino)-3-methylbenzoic acid

2-(butyrylamino)-3-methylbenzoic acid

Cat. No. B5036132
M. Wt: 221.25 g/mol
InChI Key: QDBPBQMJOOXSSZ-UHFFFAOYSA-N
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Description

“2-(butyrylamino)-3-methylbenzoic acid” is a compound that is not widely studied or documented. It is a derivative of benzoic acid, which is a simple aromatic carboxylic acid widely used in food preservatives and an intermediate in the synthesis of many other organic substances . The “butyrylamino” part suggests the presence of a butyryl group (a four-carbon chain) attached to an amino group, which is then attached to the benzoic acid molecule .

Scientific Research Applications

Organic Chemistry: Reactions at the Benzylic Position

The compound can be involved in reactions at the benzylic position . This includes free radical bromination, nucleophilic substitution, and oxidation . The benzylic position refers to the carbon atom adjacent to a benzene ring. The unique structure of this compound allows it to participate in these reactions, which are fundamental in organic chemistry .

Synthesis of Novel Benzamide Compounds

This compound can be used as a starting material for the synthesis of novel benzamide compounds . Benzamides are a significant class of amide compounds that have been widely used in various fields such as medical, industrial, biological, and potential drug industries .

Antioxidant Activity

Some synthesized benzamide compounds from this compound have shown effective total antioxidant, free radical scavenging, and metal chelating activity . These properties make them potentially useful in combating oxidative stress, which is implicated in various diseases .

Antibacterial Activity

The synthesized benzamide compounds also demonstrated in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria . This suggests potential applications in the development of new antibacterial agents .

Industrial Applications

Amide compounds, such as those synthesized from this compound, are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

Drug Discovery

Amide compounds have been used in drug discovery . Given the biological activities demonstrated by the benzamide compounds synthesized from this compound, there may be potential for its use in the discovery of new drugs .

Mechanism of Action

The mechanism of action of “2-(butyrylamino)-3-methylbenzoic acid” is not known as it does not appear to be a widely studied compound. The mechanism of action would depend on the specific application or biological context in which the compound is used .

properties

IUPAC Name

2-(butanoylamino)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-5-10(14)13-11-8(2)6-4-7-9(11)12(15)16/h4,6-7H,3,5H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBPBQMJOOXSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyramido-3-methylbenzoic acid

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